9-Nitrophenanthrene

Catalog No.
S592363
CAS No.
954-46-1
M.F
C14H9NO2
M. Wt
223.23 g/mol
Availability
In Stock
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9-Nitrophenanthrene

CAS Number

954-46-1

Product Name

9-Nitrophenanthrene

IUPAC Name

9-nitrophenanthrene

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

InChI

InChI=1S/C14H9NO2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H

InChI Key

QTTCNQHPKFAYEZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)[N+](=O)[O-]

Synonyms

9-nitrophenanthrene

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)[N+](=O)[O-]

Environmental Monitoring:

9-Nitrophenanthrene is one of several nitro-polycyclic aromatic hydrocarbons (NPAHs) that can be formed through the incomplete combustion of organic matter, such as during wildfires or vehicle emissions []. Due to their unique chemical properties, NPAHs are persistent in the environment and can be transported over long distances []. As a result, researchers have investigated the presence of 9-Nitrophenanthrene in various environmental samples, including air, soil, and water, as a marker for pollution from these sources [, ].

Toxicity Studies:

Several studies have explored the potential toxic effects of 9-Nitrophenanthrene. These studies have employed various methods, including in vitro and in vivo models, to assess its genotoxicity, cytotoxicity, and potential carcinogenicity [, , ]. The results of these studies suggest that 9-Nitrophenanthrene may exhibit mutagenic and cytotoxic properties, although the specific mechanisms and potential human health risks remain to be fully elucidated [, , ].

9-Nitrophenanthrene is an aromatic compound with the molecular formula C14H9NO2C_{14}H_9NO_2 and a molecular weight of approximately 223.23 g/mol. This compound features a nitro group (NO2-NO_2) attached to the phenanthrene structure, which consists of three fused benzene rings. The presence of the nitro group significantly influences the compound's chemical properties and reactivity, making it an important subject of study in organic chemistry and environmental science.

: Under light irradiation, 9-nitrophenanthrene can rearrange to form various products, including nitroso ketones and anthraquinones. The nitro group can convert to a nitrite, which subsequently decomposes into reactive radicals .
  • Reactions with Cyanides: In the presence of sodium cyanide, 9-nitrophenanthrene can react to yield nitriles, showcasing its reactivity towards nucleophiles in polar solvents like dimethylformamide .
  • The biological activity of 9-nitrophenanthrene has been explored in various studies. It has been found to exhibit mutagenic properties under certain conditions, although compounds with a perpendicular nitro orientation are generally less mutagenic compared to those with parallel orientations due to differences in metabolic pathways . Additionally, its derivatives have been investigated for potential pharmaceutical applications, particularly in the synthesis of biologically active compounds.

    Several methods exist for synthesizing 9-nitrophenanthrene:

    • Nitration of Phenanthrene: The most common method involves the nitration of phenanthrene using a mixture of concentrated nitric and sulfuric acids. This process typically yields a mixture of nitrophenanthrenes, from which 9-nitrophenanthrene can be isolated through recrystallization.
    • Chemical Modifications: Various chemical modifications can be employed post-synthesis to enhance yield or modify functional groups for further applications.

    9-Nitrophenanthrene finds applications in several fields:

    • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
    • Environmental Studies: Due to its presence as a pollutant in urban environments, it is studied for its environmental impact and behavior in atmospheric reactions .
    • Material Science: Its properties make it suitable for use in developing new materials with specific electronic or optical characteristics.

    Research on interaction studies involving 9-nitrophenanthrene has revealed insights into its reactivity and potential biological effects. For instance:

    • Radical Formation: Studies have shown that upon photolysis, 9-nitrophenanthrene can generate reactive radicals that may interact with biological macromolecules, potentially leading to DNA damage.
    • Reactivity with Thiols: Interaction studies have demonstrated that 9-nitrophenanthrene reacts with thiols in liquid ammonia, providing insights into its reactivity under various conditions .

    Several compounds share structural similarities with 9-nitrophenanthrene. Below is a comparison highlighting its uniqueness:

    CompoundStructure TypeUnique Features
    PhenanthrenePolycyclic Aromatic HydrocarbonBase structure without nitro group
    1-NitronaphthaleneNitro-substituted NaphthaleneOne nitro group on naphthalene
    9-NitroanthraceneNitro-substituted AnthraceneSimilar structure but with different reactivity
    2-NitrobiphenyleneNitro-substituted BiphenyleneDifferent arrangement leading to varied properties

    9-Nitrophenanthrene is unique due to its specific positioning of the nitro group on the phenanthrene framework, which influences its chemical behavior and biological activity compared to these similar compounds.

    9-Nitrophenanthrene is an aromatic organic compound consisting of a phenanthrene core structure with a nitro group (-NO2) attached at the 9-position [1]. The molecular structure features three fused benzene rings arranged in an angular configuration, forming the characteristic phenanthrene skeleton [2]. The nitro group is positioned at the central ring of the phenanthrene system, specifically at carbon position 9, which creates a planar molecular geometry [3].

    The compound belongs to the class of nitrated polycyclic aromatic hydrocarbons, with the nitro group extending from the plane of the aromatic ring system [1]. The molecular structure consists of 14 carbon atoms forming the phenanthrene backbone, 9 hydrogen atoms (one attached to each carbon except for the carbon bearing the nitro group), 1 nitrogen atom, and 2 oxygen atoms that are part of the nitro functional group [4].

    The configuration of 9-nitrophenanthrene is characterized by its relatively rigid structure due to the fused ring system, which limits conformational flexibility [5]. The presence of the nitro group introduces electron-withdrawing effects that influence the electronic distribution across the molecule, affecting its chemical reactivity and spectroscopic properties [6].

    Nomenclature and Classification Systems

    According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the compound is officially named 9-nitrophenanthrene [1]. This systematic name indicates the parent phenanthrene structure with a nitro substituent at position 9 of the ring system [5].

    Alternative names for this compound include Phenanthrene, 9-nitro-, which is commonly used in chemical databases and literature [3]. The Chemical Abstracts Service (CAS) has assigned the registry number 954-46-1 to uniquely identify this compound [4].

    In terms of classification systems, 9-nitrophenanthrene falls under several chemical categories:

    • Nitroaromatic compounds, due to the presence of the nitro group attached to an aromatic ring system [5]
    • Polycyclic aromatic hydrocarbons (PAHs), based on its multiple fused aromatic rings [6]
    • Nitrated polycyclic aromatic compounds, which combines both of the above classifications [9]

    The compound can be represented using various chemical identifiers:

    • Molecular formula: C14H9NO2 [1]
    • SMILES notation: O=N(=O)C1=CC=2C=CC=CC2C=3C=CC=CC31 [10]
    • InChI: InChI=1S/C14H9NO2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H [3]
    • InChIKey: QTTCNQHPKFAYEZ-UHFFFAOYSA-N [3]

    Physicochemical Constants

    Melting and Boiling Points

    9-Nitrophenanthrene exhibits well-defined phase transition temperatures that are characteristic of its molecular structure and intermolecular forces [4]. The melting point of 9-nitrophenanthrene has been experimentally determined to be in the range of 113-116 °C (235-241 °F) [4] [6]. This relatively high melting point is consistent with the compound's rigid molecular structure and the presence of strong intermolecular forces, including π-π stacking interactions between the aromatic rings [1].

    The boiling point of 9-nitrophenanthrene has been predicted to be approximately 413.3 ± 14.0 °C at standard atmospheric pressure [6]. This high boiling point reflects the compound's substantial molecular weight and the strong intermolecular forces that must be overcome to transition from the liquid to the gas phase [3]. It is worth noting that many nitroaromatic compounds tend to decompose before reaching their theoretical boiling points when heated under atmospheric conditions [21].

    Density and Solubility Parameters

    The density of 9-nitrophenanthrene has been predicted to be approximately 1.316 ± 0.06 g/cm³ at standard temperature and pressure [6]. This value is consistent with other nitrated aromatic compounds of similar molecular weight and structure [1].

    Regarding solubility parameters, 9-nitrophenanthrene demonstrates limited solubility in water, being classified as practically insoluble in aqueous media [8]. This hydrophobic behavior is typical of polycyclic aromatic compounds due to their nonpolar aromatic ring systems [3]. However, the presence of the nitro group does impart some polarity to the molecule, which slightly enhances its solubility in polar solvents compared to unsubstituted phenanthrene [9].

    9-Nitrophenanthrene exhibits good solubility in various organic solvents, particularly in aromatic solvents like toluene and benzene, as well as in chlorinated solvents such as chloroform and dichloromethane [2] [4]. The compound also shows appreciable solubility in other organic solvents including acetonitrile, cyclohexane, and dimethyl sulfoxide, which makes it suitable for various laboratory applications and spectroscopic analyses [11].

    Flash Point and Thermal Stability

    The flash point of 9-nitrophenanthrene is not well-documented in the scientific literature, indicating a potential gap in the comprehensive characterization of this compound's safety parameters [6]. However, as a nitroaromatic compound, it would be expected to have a flash point higher than that of its parent hydrocarbon, phenanthrene, due to the electron-withdrawing effect of the nitro group [21].

    Regarding thermal stability, nitroaromatic compounds generally exhibit lower thermal stability compared to their non-nitrated counterparts due to the relatively weak carbon-nitrogen bond in the nitro group [21]. Studies on similar nitroaromatic compounds have shown that thermal decomposition typically begins with the homolytic cleavage of the C-NO2 bond [21].

    Research on the thermal stability of nitroaromatic compounds indicates that increasing the number of nitro groups generally decreases thermal stability [21]. As 9-nitrophenanthrene contains only one nitro group, it would be expected to have better thermal stability than polynitrated phenanthrenes [21]. The thermal decomposition of 9-nitrophenanthrene likely follows first-order kinetics, as observed with other mono-nitrated aromatic compounds [21].

    Spectroscopic Characteristics

    UV-Visible Absorption Profiles

    The UV-visible absorption spectrum of 9-nitrophenanthrene exhibits characteristic bands that arise from electronic transitions within the molecule's extended π-electron system [11]. While specific UV-visible spectral data for 9-nitrophenanthrene is not extensively documented in the accessible literature, insights can be drawn from studies on similar nitroaromatic compounds [19].

    Nitroaromatic compounds typically display strong absorption bands in the ultraviolet region due to π→π* transitions in the aromatic system [19]. The presence of the nitro group, which acts as an electron-withdrawing substituent, often causes a bathochromic shift (red shift) in the absorption maxima compared to the parent hydrocarbon [12]. Additionally, nitroaromatic compounds may exhibit n→π* transitions at longer wavelengths, though these are typically of lower intensity [19].

    Studies on related compounds suggest that 9-nitrophenanthrene would likely show strong absorption bands in the 250-300 nm region, characteristic of the phenanthrene core structure, with additional bands or shifts attributable to the nitro substituent [11] [12]. The exact positions and intensities of these absorption bands would be influenced by the solvent environment, with potential solvatochromic effects observed when changing from nonpolar to polar solvents [11].

    Infrared Spectroscopic Fingerprints

    The infrared spectrum of 9-nitrophenanthrene provides valuable structural information through characteristic vibrational modes of its functional groups and molecular framework [1]. The most distinctive features in the infrared spectrum are associated with the nitro group, which typically exhibits strong asymmetric and symmetric stretching vibrations [3].

    For nitroaromatic compounds like 9-nitrophenanthrene, the asymmetric NO2 stretching vibration generally appears as a strong band in the region of 1530-1500 cm⁻¹, while the symmetric stretching vibration is observed around 1350-1320 cm⁻¹ [1] [3]. These bands serve as diagnostic markers for the presence of the nitro functionality in the molecule [5].

    Additional characteristic infrared absorptions for 9-nitrophenanthrene include:

    • C-H stretching vibrations of the aromatic rings in the 3100-3000 cm⁻¹ region [1]
    • C=C stretching vibrations of the aromatic system at approximately 1600-1400 cm⁻¹ [3]
    • C-N stretching vibration connecting the nitro group to the aromatic ring at around 1100-1000 cm⁻¹ [5]
    • Out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region, which provide information about the substitution pattern of the aromatic rings [1] [3]

    Nuclear Magnetic Resonance Data

    Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of 9-nitrophenanthrene through the chemical shifts and coupling patterns of its constituent atoms [1]. While comprehensive NMR data specifically for 9-nitrophenanthrene is not widely available in the accessible literature, the expected spectral features can be inferred based on its structure and data from related compounds [14].

    In the ¹H NMR spectrum, 9-nitrophenanthrene would exhibit signals corresponding to its nine aromatic protons [1]. These signals would appear in the downfield region, typically between 7.0 and 9.0 ppm, reflecting the deshielding effect of the aromatic ring currents [3]. The proton at position 10, adjacent to the nitro-substituted carbon, would likely experience additional deshielding due to the electron-withdrawing effect of the nitro group, resulting in a signal at the downfield end of this range [5].

    The ¹³C NMR spectrum would display signals for all 14 carbon atoms in the molecule [1]. The carbon bearing the nitro group (C-9) would exhibit a significantly downfield shift compared to other aromatic carbons due to the strong electron-withdrawing effect of the nitro substituent [3]. The remaining aromatic carbons would show chemical shifts typical for phenanthrene derivatives, with some variations due to the electronic influence of the nitro group [5].

    Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would provide additional structural information through correlations between protons and between protons and carbons, helping to confirm the substitution pattern and overall molecular connectivity [1] [3].

    Mass Spectrometric Patterns

    Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 9-nitrophenanthrene, aiding in its identification and structural characterization [15]. The electron ionization mass spectrum of 9-nitrophenanthrene shows a molecular ion peak at m/z 223, corresponding to its molecular weight of 223.23 g/mol [15] [16].

    The fragmentation pattern of 9-nitrophenanthrene is characterized by several distinctive peaks that reflect the sequential breakdown of the molecule under ionizing conditions [15]. Major fragment ions include:

    • m/z 176: Resulting from the loss of the nitro group (-NO2) from the molecular ion, yielding the phenanthrene radical cation [15] [16]
    • m/z 165: Corresponding to further fragmentation involving ring opening or rearrangement processes [15]
    • m/z 177: Likely representing an isotopic peak or alternative fragmentation pathway [16]
    • m/z 193: Possibly arising from the loss of nitric oxide (NO) from the molecular ion [16]

    The relative intensities of these fragment ions can provide additional diagnostic information for the identification of 9-nitrophenanthrene [15]. According to data from the National Institute of Standards and Technology (NIST), the most abundant peaks in the mass spectrum are at m/z 165, m/z 176, and m/z 223, with relative intensities that help distinguish 9-nitrophenanthrene from related compounds [15] [16].

    XLogP3

    4.3

    Other CAS

    954-46-1

    Wikipedia

    9-Nitrophenanthrene

    Dates

    Last modified: 08-15-2023

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